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Compound of Interest

Compound Name: 2-Furanilide

Cat. No.: B1266555 Get Quote

This guide provides a comprehensive exploration of the spectroscopic characterization of 2-
furanilide (also known as N-phenylfuran-2-carboxamide), a molecule of interest in medicinal

chemistry and materials science. We will delve into the principles and interpretation of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights

grounded in field-proven experience for researchers, scientists, and professionals in drug

development.

Introduction
2-Furanilide belongs to the furan-carboxamide class of compounds, which are recognized for

their diverse biological activities. The structural elucidation of such molecules is paramount for

understanding their function and for the development of new chemical entities. Spectroscopic

techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular

architecture. This guide will dissect the spectroscopic signature of 2-furanilide, explaining the

causality behind the observed spectral features.

Molecular Structure and Spectroscopic Overview
The molecular structure of 2-furanilide, consisting of a furan ring connected to a phenyl group

through an amide linkage, dictates its unique spectroscopic properties. Each technique—NMR,

IR, and MS—probes different aspects of this structure, and a combined analysis provides an

unambiguous characterization.

Caption: Molecular structure of 2-furanilide (N-phenylfuran-2-carboxamide).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-furanilide, both ¹H and ¹³C NMR provide critical information about the

electronic environment of each atom.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-furanilide is characterized by distinct signals for the protons on the

furan and phenyl rings, as well as the amide proton. The chemical shifts are influenced by the

electron-withdrawing nature of the carbonyl group and the aromaticity of the rings.

Predicted ¹H NMR Data for 2-Furanilide:

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Amide N-H 8.5 - 9.5 singlet (broad) -

Furan H5 7.6 - 7.8 doublet of doublets J = 1.8, 0.9

Phenyl H (ortho) 7.5 - 7.7 doublet J ≈ 8.0

Phenyl H (para) 7.3 - 7.5 triplet J ≈ 7.5

Furan H3 7.2 - 7.4 doublet of doublets J = 3.5, 0.9

Phenyl H (meta) 7.1 - 7.3 triplet J ≈ 7.5

Furan H4 6.5 - 6.7 doublet of doublets J = 3.5, 1.8

Causality Behind Chemical Shifts: The deshielding of the furan protons, particularly H5, is due

to the anisotropic effect of the adjacent carbonyl group. The amide proton typically appears as

a broad singlet due to quadrupole broadening and potential hydrogen bonding. The phenyl

protons exhibit a characteristic splitting pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of 2-furanilide. The

chemical shifts are indicative of the hybridization and electronic environment of each carbon
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atom.

Predicted ¹³C NMR Data for 2-Furanilide:

Carbon Predicted Chemical Shift (δ, ppm)

Amide C=O 158 - 162

Furan C2 147 - 149

Furan C5 144 - 146

Phenyl C (ipso) 138 - 140

Phenyl C (para) 128 - 130

Phenyl C (ortho) 124 - 126

Phenyl C (meta) 120 - 122

Furan C3 114 - 116

Furan C4 112 - 114

Expertise in Interpretation: The carbonyl carbon of the amide group is significantly deshielded

and appears at a characteristic downfield shift. The quaternary carbons of the furan and phenyl

rings (C2 and ipso-C) are also deshielded. The chemical shifts of the furan carbons are

consistent with those observed for other 2-substituted furan derivatives.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information

about the functional groups present. The IR spectrum of 2-furanilide is dominated by

absorptions corresponding to the amide and aromatic moieties.

Key IR Absorptions for 2-Furanilide:
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, broad N-H stretching (amide)

~3100 Medium C-H stretching (aromatic)

~1660 Strong C=O stretching (Amide I band)

~1600, ~1490 Medium
C=C stretching (aromatic

rings)

~1530 Strong N-H bending (Amide II band)

~1250 Medium C-N stretching

~750 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Trustworthiness of Assignments: The presence of a strong, broad absorption around 3300 cm⁻¹

is a clear indication of the N-H stretch of a secondary amide, with the broadening due to

hydrogen bonding in the solid state.[1] The strong absorption around 1660 cm⁻¹ (Amide I) is

characteristic of the carbonyl stretch in an amide, while the band around 1530 cm⁻¹ (Amide II)

arises from a combination of N-H bending and C-N stretching vibrations.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure. For 2-furanilide,

electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation for 2-Furanilide:

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 187, corresponding to

the molecular weight of 2-furanilide (C₁₁H₉NO₂).

Key Fragments:

m/z 95: This intense peak would arise from the cleavage of the amide bond, resulting in

the stable furoyl cation.
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m/z 93: This fragment would correspond to the anilinium cation, formed by the cleavage of

the amide bond with charge retention on the nitrogen-containing fragment.

m/z 67: Loss of CO from the furoyl cation (m/z 95) would lead to the furan cation.

m/z 77: The phenyl cation, although less likely to be a major fragment, could be observed.

2-Furanilide (m/z 187)

Furoyl cation (m/z 95) - C6H5NH

Anilinium cation (m/z 93)
 - C4H3OCO

Furan cation (m/z 67) - CO

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for 2-furanilide.

Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized

protocols are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-furanilide in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.
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Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation (ATR):

Place a small amount of the solid 2-furanilide sample directly onto the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Use a standard electron ionization energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).
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Caption: General workflow for the spectroscopic analysis of 2-furanilide.

Conclusion
The spectroscopic analysis of 2-furanilide provides a detailed and unambiguous confirmation

of its molecular structure. By combining the insights from NMR, IR, and MS, researchers can

confidently characterize this and related compounds. This guide has outlined the expected

spectral features, the underlying principles governing them, and standardized protocols for data

acquisition, thereby providing a robust framework for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.mdpi.com/1422-8599/2023/2/M1633
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-vii-amides-rest-story
https://www.benchchem.com/product/b1266555?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3790447/
https://www.mdpi.com/1422-8599/2025/2/M1993
https://www.benchchem.com/product/b1266555#spectroscopic-analysis-of-2-furanilide-nmr-ir-ms
https://www.benchchem.com/product/b1266555#spectroscopic-analysis-of-2-furanilide-nmr-ir-ms
https://www.benchchem.com/product/b1266555#spectroscopic-analysis-of-2-furanilide-nmr-ir-ms
https://www.benchchem.com/product/b1266555#spectroscopic-analysis-of-2-furanilide-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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